3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, a difluoromethyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, including the formation of the triazole ring, introduction of the difluoromethyl group, and the attachment of the pyridine moiety. One common method involves the use of difluoromethylation via a radical process . This process is crucial for functionalizing fluorine-containing heterocycles, which are core components of various biologically active compounds.
Industrial Production Methods
Industrial production of this compound may involve scalable and cost-effective synthetic routes. Green chemistry principles are often applied to minimize environmental impact and improve efficiency. For instance, the use of environmentally friendly solvents and catalysts can be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar compounds include other difluoromethylated triazoles and pyridine-containing molecules. Compared to these compounds, 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties. Some similar compounds include:
- 3-(difluoromethyl)-4-methylphenyl(methyl)sulfane
- 3-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)phenyl(methyl)sulfane
These compounds share structural similarities but may differ in their reactivity, stability, and biological activity.
Properties
Molecular Formula |
C18H17F2N5OS2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]methanimine |
InChI |
InChI=1S/C18H17F2N5OS2/c1-26-14-7-6-12(9-13(14)11-28-15-5-3-4-8-21-15)10-22-25-17(16(19)20)23-24-18(25)27-2/h3-10,16H,11H2,1-2H3/b22-10+ |
InChI Key |
CWGZZZKDJOVATL-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NN=C2SC)C(F)F)CSC3=CC=CC=N3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NN=C2SC)C(F)F)CSC3=CC=CC=N3 |
Origin of Product |
United States |
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